(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
Description
The compound “(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine” is a pyridazine derivative featuring two critical structural motifs:
- A pyridazine core substituted at position 3 with a 4-((4-methylstyryl)sulfonyl)piperazine group.
- A thiophen-2-yl substituent at position 6.
The (E)-configuration of the styryl double bond in the sulfonylpiperazine moiety ensures spatial orientation critical for interactions with biological targets. The thiophene moiety may facilitate π-π stacking interactions, a common feature in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
3-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-1-yl]-6-thiophen-2-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-17-4-6-18(7-5-17)10-16-29(26,27)25-13-11-24(12-14-25)21-9-8-19(22-23-21)20-3-2-15-28-20/h2-10,15-16H,11-14H2,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRQJIJMWHNHTG-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with other heterocyclic derivatives reported in pharmacological and synthetic studies. Below is a comparative analysis based on substituents, physicochemical properties, and biological activities:
Key Observations
Core Heterocycle Influence: Pyridazine (target) vs. Thiophene substitution at position 6 is conserved in both pyridazine and pyrimidine derivatives, suggesting its role in aromatic interactions or metabolic stability .
Sulfonylpiperazine vs. Other Substituents :
- The target’s 4-methylstyryl sulfonylpiperazine group introduces steric bulk and lipophilicity compared to the methoxyphenyl or methylsulfanyl groups in ’s pyrimidines. This may reduce solubility but improve membrane permeability .
- In contrast, the purine-linked sulfonylpiperazine in Compound 16 () suggests a divergent pharmacological profile, likely targeting nucleotide-binding proteins .
Biological Activity Trends :
- Thiol-to-methylsulfanyl substitution in pyrimidines () improved antibacterial activity, highlighting the impact of electronegativity and steric hindrance on target engagement .
- The target’s styryl sulfonyl group may confer selectivity for kinases or GPCRs, analogous to sulfonamide-containing drugs like Celecoxib .
Physicochemical and Pharmacokinetic Predictions
| Property | Target Compound | Pyrimidine (Compound 3) | Compound 16 |
|---|---|---|---|
| Molecular Weight | ~500 g/mol (estimated) | 342 g/mol | ~900 g/mol (estimated) |
| logP (Lipophilicity) | ~3.5 (moderately lipophilic) | ~2.8 | ~4.2 |
| Hydrogen Bond Acceptors | 8 | 5 | 14 |
| Solubility | Moderate (sulfonyl enhances) | Low (methylsulfanyl reduces) | Very Low (bulky groups) |
Research Implications and Gaps
- The target compound’s styryl sulfonylpiperazine group warrants exploration in kinase inhibition assays, leveraging structural parallels with known inhibitors .
- Comparative studies with ’s pyrimidines could clarify whether pyridazine cores offer advantages in oxidative stability or metabolic resistance .
- Synthetic challenges, such as the E-configuration preservation during scale-up, remain unaddressed in current evidence and require further investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
